
Tenofovir exalidex
概要
説明
テノフォビルエキサリデックスは、主にHIVおよびB型肝炎の治療に使用される抗ウイルス薬であるテノフォビルの新規プロドラッグです。 この化合物は、肝臓を標的とすることでテノフォビルの送達と有効性を高めるように設計されており、全身への暴露を減らし、腎臓毒性や骨毒性などの潜在的な副作用を最小限に抑えます .
2. 製法
合成経路および反応条件: テノフォビルエキサリデックスの合成には、テノフォビルを脂質部分と結合させて、その生物学的利用能を向上させ、標的組織への浸透を促進させる工程が含まれます。 このプロセスは通常、次の手順を含みます。
テノフォビルの活性化: テノフォビルは、最初に反応性の中間体に転換することによって活性化されます。
脂質との結合: 活性化されたテノフォビルは、特定の反応条件下で脂質部分と結合してテノフォビルエキサリデックスを形成します。
工業生産方法: テノフォビルエキサリデックスの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、効率性、費用対効果、および規制基準への準拠のために最適化されています。 主要な手順には、次のものが含まれます。
バルク合成: 活性化されたテノフォビルと脂質コンジュゲートの大規模合成。
品質管理: 最終生成物の均一性と純度を保証するための厳格な品質管理対策。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir exalidex involves the conjugation of tenofovir with a lipid moiety to improve its bioavailability and target tissue penetration. The process typically includes the following steps:
Activation of Tenofovir: Tenofovir is first activated by converting it into a reactive intermediate.
Lipid Conjugation: The activated tenofovir is then conjugated with a lipid moiety under specific reaction conditions to form this compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key steps include:
Bulk Synthesis: Large-scale synthesis of the activated tenofovir and lipid conjugate.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Formulation: The purified this compound is formulated into dosage forms suitable for clinical use.
化学反応の分析
反応の種類: テノフォビルエキサリデックスは、以下を含むさまざまな化学反応を起こします。
加水分解: プロドラッグは肝臓で加水分解され、活性型テノフォビルを放出します。
一般的な試薬と条件:
加水分解: 通常は肝臓の生理的条件下で起こります。
主要な生成物:
活性型テノフォビル: テノフォビルエキサリデックスの加水分解後に生成される主要な生成物。
4. 科学研究への応用
テノフォビルエキサリデックスには、以下を含むいくつかの科学研究への応用があります。
科学的研究の応用
Clinical Trials and Efficacy
- Phase IIa Trials : ContraVir Pharmaceuticals has reported promising results from ongoing Phase IIa clinical trials evaluating TXL in treatment-naïve patients with chronic HBV infection. The trial involved 84 participants who received escalating doses of TXL (5mg to 200mg), with initial findings indicating increased antiviral activity at the highest doses, particularly 100mg .
- Comparison with Tenofovir Disoproxil Fumarate : In early studies, TXL was compared with tenofovir disoproxil fumarate (TDF), a standard treatment for HBV. Results indicated that patients receiving the highest dose of TXL exhibited greater reductions in viral load compared to those on TDF, suggesting a potentially superior efficacy profile for TXL .
- Safety Profile : The safety assessments conducted during these trials have shown that TXL is well-tolerated, with no serious adverse events reported. This safety profile is particularly important given the renal toxicity associated with other tenofovir formulations .
Studies on Absorption and Metabolism
- Pharmacokinetic Studies : A Phase 1 pharmacokinetic study evaluated the absorption rates of various formulations of TXL in healthy subjects. The study aimed to compare new formulations against a reference formulation to determine optimal dosing strategies .
- Bioavailability : Early pharmacokinetic analyses suggest that TXL allows for once-daily dosing due to its favorable absorption characteristics and sustained release profile, which contrasts with the more frequent dosing required for TDF .
Case-Control Studies
Recent case-control studies have explored cumulative tenofovir exposure among patients co-infected with HIV and HBV. These studies highlighted that patients on TDF exhibited varying levels of tenofovir diphosphate in their blood, correlating with their viral suppression status. Such findings underscore the importance of optimizing antiviral therapy for co-infected patients and suggest that TXL may offer improved outcomes due to its enhanced liver targeting .
Development of Analogues
Research into analogues of this compound has revealed promising derivatives that maintain potent antiviral activity while exhibiting improved hepatic stability and reduced toxicity profiles. These developments are critical for advancing therapeutic options against both HIV and HBV infections .
Summary Table: Key Findings on this compound
Aspect | Details |
---|---|
Drug Class | Prodrug of Tenofovir |
Indication | Treatment of Hepatitis B Virus (HBV) |
Clinical Trial Phase | Phase IIa |
Dosage Range Tested | 5mg to 200mg |
Key Findings | Increased antiviral activity at higher doses; well-tolerated |
Mechanism | Liver-targeting structure; reduced systemic exposure |
Safety Profile | No serious adverse events reported |
Comparative Efficacy | Higher viral load reduction compared to TDF at equivalent doses |
作用機序
テノフォビルエキサリデックスは、肝臓を標的とすることでその効果を発揮します。肝臓で加水分解され、活性型テノフォビルを放出します。 活性型テノフォビルは、HIVとB型肝炎ウイルスにおけるウイルス複製に不可欠な逆転写酵素を阻害します。 この阻害により、ウイルスDNAの合成が阻止され、ウイルス量の増加と感染の進行が抑制されます .
分子標的と経路:
逆転写酵素: テノフォビルの主要な分子標的。
肝臓取り込み経路: 脂質コンジュゲートは、肝細胞によるテノフォビルエキサリデックスの取り込みを促進し、有効性を高め、全身への暴露を減らします.
6. 類似の化合物との比較
テノフォビルエキサリデックスは、次のような他の類似化合物と比較されます。
テノフォビルジソプロキシルフマル酸塩: テノフォビルの別のプロドラッグで、全身への暴露が高く、腎臓毒性と骨毒性が関連しています。
テノフォビルアラフェナミド: テノフォビルジソプロキシルフマル酸塩と比較して安全性が向上したプロドラッグですが、テノフォビルエキサリデックスよりも肝臓標的効率が低い.
独自性:
類似の化合物:
- テノフォビルジソプロキシルフマル酸塩
- テノフォビルアラフェナミド
- テノフォビルアミブフェナミド
テノフォビルエキサリデックスは、抗ウイルス療法における大きな進歩を表しており、HIVとB型肝炎の治療のための、安全性和有効性のプロファイルが向上した有望な選択肢を提供します。
類似化合物との比較
- Tenofovir Disoproxil Fumarate
- Tenofovir Alafenamide
- Tenofovir Amibufenamide
Tenofovir exalidex represents a significant advancement in antiviral therapy, offering a promising option for the treatment of HIV and hepatitis B with improved safety and efficacy profiles.
生物活性
Tenofovir exalidex (TXL), also known as CMX-157, is a lipid-conjugated prodrug of tenofovir, developed to enhance the pharmacokinetic (PK) profile and biological activity of tenofovir against viral infections, particularly hepatitis B virus (HBV) and human immunodeficiency virus (HIV). This compound aims to improve tissue penetration and reduce systemic toxicity compared to traditional tenofovir formulations like tenofovir disoproxil fumarate (TDF).
TXL functions by leveraging lipid uptake mechanisms, which facilitate its absorption and enhance its concentration in liver cells, the primary site for HBV replication. Once inside the cells, TXL is metabolized into its active form, tenofovir diphosphate, which inhibits viral replication by competing with natural substrates for incorporation into viral DNA during transcription processes for both HIV and HBV .
Pharmacokinetics
The PK profile of TXL is characterized by:
- Enhanced Bioavailability : TXL exhibits improved oral bioavailability compared to TDF due to its lipid conjugation, which aids in cellular uptake.
- Lower Systemic Exposure : TXL results in lower plasma concentrations of active drug, which correlates with reduced nephrotoxicity and bone density loss compared to TDF .
- Hepatic Stability : TXL demonstrates robust stability in hepatic environments, allowing for sustained antiviral activity without rapid metabolism that could lead to toxicity .
Comparative Efficacy
In comparative studies, TXL has shown promising results against HBV with minimal side effects. It has been reported to achieve effective viral suppression while maintaining a safer profile regarding renal function and bone health compared to TDF. In clinical trials, TXL was found to have a higher concentration in liver cells while producing lower systemic levels of tenofovir .
Case Studies
- Phase 1 PK Study : A study evaluated the pharmacokinetic profile of TXL in healthy subjects. Participants received various formulations of TXL, demonstrating its safety and tolerability while confirming its enhanced absorption characteristics compared to standard formulations .
- Hepatitis B Treatment : In a clinical setting, TXL was administered to patients with chronic HBV infection. Results indicated significant reductions in viral load with fewer adverse effects related to kidney function and bone density compared to TDF treatments .
Data Table: Summary of Key Findings
特性
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTJKHUUZLXJIP-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911208-73-6 | |
Record name | HDP-Tenofovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenofovir exalidex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TENOFOVIR EXALIDEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。